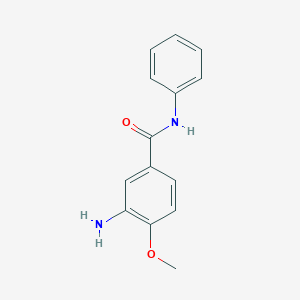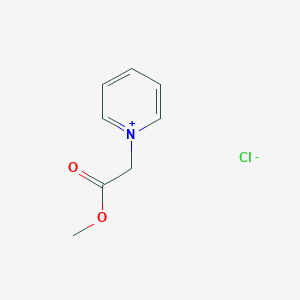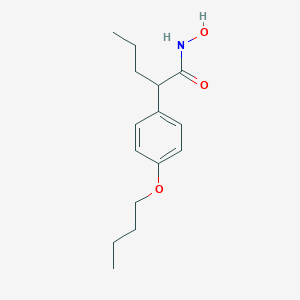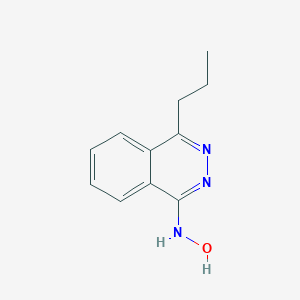
1-Nitroso-4-propyl-2,3-dihydrophthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitroso-4-propyl-2,3-dihydrophthalazine is a chemical compound that has attracted significant attention in recent years due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-Nitroso-4-propyl-2,3-dihydrophthalazine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in oxidative stress and inflammation. Additionally, this compound has been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects:
1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation, protect neurons from damage, and inhibit the growth of cancer cells. Additionally, 1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to have a positive effect on cardiovascular health and may help to reduce the risk of heart disease.
实验室实验的优点和局限性
One of the main advantages of using 1-Nitroso-4-propyl-2,3-dihydrophthalazine in lab experiments is its potential as a neuroprotective agent. This compound has been found to protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 1-Nitroso-4-propyl-2,3-dihydrophthalazine can be toxic to cells, which may limit its use in certain applications.
未来方向
There are several future directions for research on 1-Nitroso-4-propyl-2,3-dihydrophthalazine. One area of research is the development of new neuroprotective agents based on this compound. Additionally, researchers are exploring the potential of 1-Nitroso-4-propyl-2,3-dihydrophthalazine as a treatment for various types of cancer. Another area of research is the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Finally, researchers are exploring ways to improve the synthesis method of 1-Nitroso-4-propyl-2,3-dihydrophthalazine to make it more efficient and cost-effective.
In conclusion, 1-Nitroso-4-propyl-2,3-dihydrophthalazine is a promising compound that has potential therapeutic applications in neuroprotection and cancer treatment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its properties.
合成方法
The synthesis of 1-Nitroso-4-propyl-2,3-dihydrophthalazine involves a multi-step process that begins with the reaction of 4-propyl-2,3-dihydrophthalic anhydride with nitrous acid. This reaction results in the formation of the nitroso compound, which is then reduced to 1-Nitroso-4-propyl-2,3-dihydrophthalazine using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
科学研究应用
1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit a range of potential therapeutic applications. One of the most promising areas of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer.
属性
CAS 编号 |
17045-97-5 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC 名称 |
N-(4-propylphthalazin-1-yl)hydroxylamine |
InChI |
InChI=1S/C11H13N3O/c1-2-5-10-8-6-3-4-7-9(8)11(14-15)13-12-10/h3-4,6-7,15H,2,5H2,1H3,(H,13,14) |
InChI 键 |
GYZZGTRBZPIVKD-UHFFFAOYSA-N |
手性 SMILES |
CCCC1=C2C=CC=CC2=C(NN1)N=O |
SMILES |
CCCC1=NN=C(C2=CC=CC=C21)NO |
规范 SMILES |
CCCC1=NN=C(C2=CC=CC=C21)NO |
其他 CAS 编号 |
17045-97-5 |
同义词 |
1-nitroso-4-propyl-2,3-dihydrophthalazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
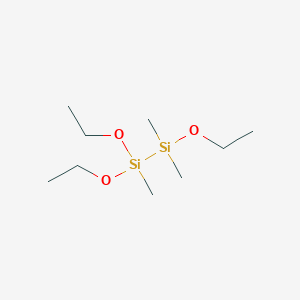

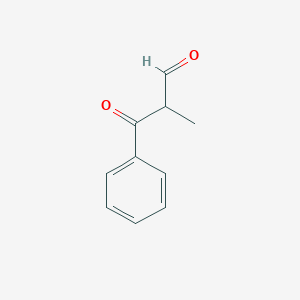
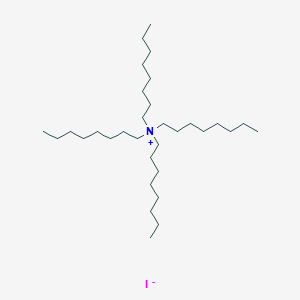
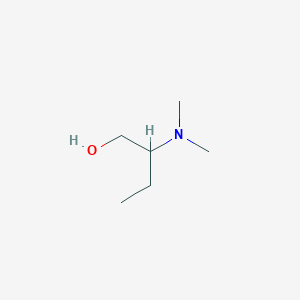
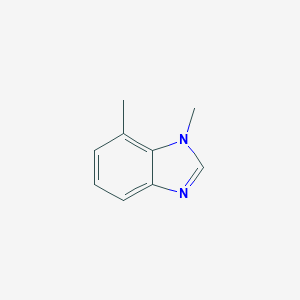
![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
